Acid Red 289

Description

BenchChem offers high-quality Acid Red 289 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid Red 289 including the price, delivery time, and more detailed information at info@benchchem.com.

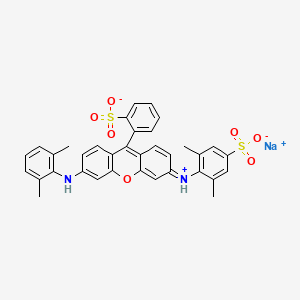

Structure

3D Structure of Parent

Properties

CAS No. |

12220-28-9 |

|---|---|

Molecular Formula |

C35H29N2NaO7S2 |

Molecular Weight |

676.7 g/mol |

IUPAC Name |

sodium;3-[[6-(2,6-dimethylphenyl)azaniumylidene-9-(2-sulfonatophenyl)xanthen-3-yl]amino]-2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C35H30N2O7S2.Na/c1-20-8-7-9-21(2)34(20)36-24-13-15-26-29(18-24)44-30-19-25(37-35-22(3)12-17-31(23(35)4)45(38,39)40)14-16-27(30)33(26)28-10-5-6-11-32(28)46(41,42)43;/h5-19,37H,1-4H3,(H,38,39,40)(H,41,42,43);/q;+1/p-1 |

InChI Key |

MLYDRRZQNRGWEQ-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)[NH+]=C2C=CC3=C(C4=C(C=C(C=C4)NC5=C(C=CC(=C5C)S(=O)(=O)[O-])C)OC3=C2)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Acid Red 289 CAS number and molecular weight

This technical guide provides a comprehensive overview of Acid Red 289, a synthetic dye with applications spanning from industrial coloring to advanced scientific research. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, analytical methodologies, and safety aspects of Acid Red 289, presenting data in a clear and accessible format.

Core Properties of Acid Red 289

Acid Red 289 is a water-soluble dye belonging to the xanthene class of colorants.[1] It is recognized for its vibrant red hue and is utilized in a variety of sectors, including the textile, cosmetic, and ink industries.[1][2][3] In the realm of scientific research, it serves as a biological stain for the visualization of cellular structures.[3]

Physicochemical and Identification Data

The fundamental properties of Acid Red 289 are summarized in the table below, providing key identifiers and molecular characteristics.

| Property | Value | Reference |

| CAS Number | 12220-28-9 | [4] |

| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [4] |

| Molecular Weight | 676.74 g/mol | [4] |

| Appearance | Deep red powder | [1] |

| Solubility | Soluble in water | [1] |

| Lambda max (H₂O) | 525.0 to 529.0 nm | [5][6] |

| C.I. Number | 45110 | [4] |

Synthesis of Acid Red 289

The manufacturing of Acid Red 289 involves a multi-step chemical synthesis process. The primary method consists of the condensation of 2-Formylbenzenesulfonic acid and 2,6-Dimethyl-3'-hydroxydiphenylamine in the presence of sulfuric acid. This is followed by dehydrogenation oxidation with ferric chloride to yield the final product.[4]

Experimental Protocols and Analytical Methodologies

The characterization and quantification of Acid Red 289 rely on several advanced analytical techniques. Below are detailed descriptions of the common experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and concentration of Acid Red 289. A common approach utilizes a reversed-phase C18 column.[7]

-

Column: Reversed-phase C18

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH.[7]

-

Detection: UV-Visible spectrophotometer, monitoring at the lambda max of the dye (525.0 to 529.0 nm).

-

Purpose: To separate Acid Red 289 from impurities, isomers, and other components in a mixture.

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and identification of Acid Red 289.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule.[7]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 1170–1200 | S=O stretch | Sulfonate groups |

| ~1590 | N=N stretch | Azo linkage |

Mass Spectrometry (MS): MS is used to confirm the molecular weight and to study the fragmentation patterns of Acid Red 289.[7] High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.[7]

-

Expected Molecular Ion: [M-Na]⁻ at m/z 653

-

Key Fragmentation Pathways:

Toxicological and Environmental Considerations

Like many azo dyes, Acid Red 289 may pose environmental and health concerns due to the potential formation of aromatic amines upon degradation.[2]

Toxicity Profile

Detailed toxicological data for Acid Red 289 is limited. However, a safety data sheet for a product containing acid red indicates that it can cause skin and serious eye irritation.[8] It is not classified as a carcinogen or mutagen based on available data.[8]

Environmental Fate and Degradation

The biodegradation of Acid Red 289 can occur under both aerobic and anaerobic conditions.[7] Anaerobic degradation often involves the reductive cleavage of the azo bond by azoreductases.[7] Aerobic degradation, on the other hand, typically involves oxidative enzymes.[7] The degradation of azo dyes can lead to the formation of aromatic amines, which are of environmental concern.[2] Advanced analytical techniques such as GC-MS and LC-MS are used to identify the byproducts of degradation.[7]

References

- 1. pylamdyes.com [pylamdyes.com]

- 2. CAS 12220-28-9: Acid Red 289 | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Acid Red 289 | 12220-28-9 | TCI AMERICA [tcichemicals.com]

- 6. Acid Red 289 | 12220-28-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Acid Red 289 | 12220-28-9 | Benchchem [benchchem.com]

- 8. lociforensics.nl [lociforensics.nl]

An In-Depth Technical Guide to the Synthesis and Purification of Acid Red 289

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Acid Red 289 (C.I. 45110), a xanthene dye. This document details the chemical principles, experimental protocols, and analytical characterization of this compound. The synthesis involves a condensation reaction followed by an oxidative process. Purification is achieved through recrystallization and preparative high-performance liquid chromatography (HPLC). This guide is intended for researchers in chemistry and materials science, as well as professionals in drug development who may utilize such dyes as reagents or markers.

Introduction

Acid Red 289, with the CAS number 12220-28-9, is a water-soluble anionic dye belonging to the xanthene class.[1] Its molecular structure features a xanthene core with sulfonic acid groups, which impart its solubility in aqueous media. The synthesis of xanthene dyes typically involves the condensation of a substituted benzaldehyde (B42025) with an aminophenol derivative, followed by an oxidation step. This guide outlines a detailed methodology for the laboratory-scale synthesis and purification of Acid Red 289.

Synthesis of Acid Red 289

The synthesis of Acid Red 289 is a two-step process: (1) condensation of 2-formylbenzenesulfonic acid and 2,6-dimethyl-3'-hydroxydiphenylamine in the presence of a strong acid catalyst, followed by (2) dehydrogenation through oxidation to yield the final chromophore.[1]

Chemical and Physical Data

| Parameter | Value | Reference |

| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [1] |

| Molecular Weight | 676.74 g/mol | [1] |

| CAS Number | 12220-28-9 | [1] |

| Appearance | Dark red to brown powder | [2] |

| λmax (in water) | 525-529 nm | [3] |

Experimental Protocol: Synthesis

Materials:

-

2-Formylbenzenesulfonic acid

-

2,6-Dimethyl-3'-hydroxydiphenylamine

-

Concentrated Sulfuric Acid (98%)

-

Ferric Chloride (FeCl₃)

-

Deionized Water

-

Sodium Bicarbonate

Procedure:

-

Condensation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,6-dimethyl-3'-hydroxydiphenylamine (1 molar equivalent).

-

Slowly add concentrated sulfuric acid (5-10 molar equivalents) while cooling the flask in an ice bath to maintain the temperature below 20°C.

-

Once the aminophenol derivative is dissolved, add 2-formylbenzenesulfonic acid (1.1 molar equivalents) portion-wise, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours with continuous stirring. The color of the mixture will gradually darken.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Oxidation and Work-up:

-

After the condensation is complete, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the viscous mixture into a beaker containing crushed ice and water, which will cause the crude product to precipitate.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 6-7.

-

To the resulting suspension, add a solution of ferric chloride (2-3 molar equivalents) in water dropwise with vigorous stirring.

-

Heat the mixture to 60-70°C for 2-3 hours to complete the oxidation. The precipitate will change in color and consistency.

-

Cool the mixture to room temperature and collect the crude Acid Red 289 precipitate by vacuum filtration.

-

Wash the filter cake with copious amounts of deionized water to remove inorganic salts, followed by a wash with cold ethanol to remove organic impurities.

-

Dry the crude product in a vacuum oven at 60°C. A typical yield for this type of synthesis is in the range of 60-70%.

-

Purification of Acid Red 289

The crude product from the synthesis contains unreacted starting materials, by-products, and inorganic salts. A two-step purification process involving recrystallization followed by preparative HPLC is recommended to achieve high purity.

Experimental Protocol: Recrystallization

Materials:

-

Crude Acid Red 289

-

Deionized Water

-

Ethanol (95%)

Procedure:

-

Dissolve the crude Acid Red 289 in a minimum amount of a hot 3:1 water-ethanol mixture.[3]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the recrystallized product by vacuum filtration.

-

Wash the crystals with a small amount of cold 3:1 water-ethanol mixture.

-

Dry the purified crystals in a vacuum oven at 60°C.

Experimental Protocol: Preparative HPLC

For achieving the highest purity, preparative reversed-phase HPLC is employed.

| Parameter | Value |

| Column | C18, 10 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 10-50% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV-Vis at 528 nm |

| Injection Volume | Dependent on column size and sample concentration |

Procedure:

-

Dissolve the recrystallized Acid Red 289 in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% TFA).

-

Filter the sample solution through a 0.45 µm filter before injection.

-

Perform the preparative HPLC separation using the specified gradient.

-

Collect the fractions corresponding to the main peak of Acid Red 289.

-

Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the final purified Acid Red 289 as a solid.

Analytical Characterization

The purity and identity of the synthesized Acid Red 289 should be confirmed by various analytical techniques.

| Technique | Expected Results |

| UV-Visible Spectroscopy | λmax in water at 525-529 nm.[3] |

| FTIR Spectroscopy (cm⁻¹) | ~3400 (N-H stretch), ~1600 (aromatic C=C stretch), ~1200 & ~1040 (S=O stretch of sulfonate). |

| ¹H NMR Spectroscopy (ppm) | Aromatic protons: 6.5-8.5 ppm; Methyl protons: 2.0-2.5 ppm.[3] |

| ¹³C NMR Spectroscopy (ppm) | Aromatic carbons: 110-160 ppm; Methyl carbons: 15-25 ppm.[3] |

| Mass Spectrometry | [M-Na]⁻ at m/z ≈ 653.75. |

Diagrams

Caption: Synthesis workflow for Acid Red 289.

Caption: Purification workflow for Acid Red 289.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Acid Red 289. The outlined protocols are based on established chemical principles for xanthene dye synthesis and can be adapted for various research and development applications. Proper analytical characterization is crucial to ensure the identity and purity of the final product. Researchers should always adhere to standard laboratory safety practices when handling the chemicals and performing the reactions described herein.

References

Acid Red 289: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 289 (C.I. 45110; CAS 12220-28-9), a xanthene dye. Understanding the solubility of this compound is critical for its application in various fields, including as a coloring agent in industrial products, for staining in biological research, and potentially in formulation development.

Core Properties of Acid Red 289

Acid Red 289 is a deep red powder that forms a pinkish-red solution when dissolved.[1] It is known for its good lightfastness and stability under acidic conditions.[2] While it is widely described as a water-soluble dye, its solubility in organic solvents is less documented.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Acid Red 289 in different solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |

| Water | H₂O | 100 g/L | 30 | Soluble |

| Ethanol | C₂H₅OH | Data not available | - | Implied solubility based on recrystallization methods using a water-ethanol mixture.[3] |

| Methanol | CH₃OH | Data not available | - | - |

| Acetone | C₃H₆O | Data not available | - | - |

| Nonpolar Organic Solvents | - | Low | - | The need for magenta colorants with high oil-solubility suggests Acid Red 289 has poor solubility in nonpolar solvents.[4] |

Experimental Protocol: Determination of Acid Red 289 Solubility

The following is a generalized experimental protocol for determining the solubility of Acid Red 289 in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

1. Materials:

- Acid Red 289 powder

- Solvent of interest (e.g., water, ethanol, methanol, acetone)

- Analytical balance

- Volumetric flasks

- Beakers or flasks with stoppers

- Magnetic stirrer and stir bars or a shaker water bath

- Centrifuge and centrifuge tubes

- Spectrophotometer

- Micropipettes

- Filter paper or syringe filters (0.45 µm)

2. Procedure:

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Acid Red 289.

Caption: Experimental workflow for determining the solubility of Acid Red 289.

This guide provides a foundational understanding of the solubility of Acid Red 289. For specific applications, it is recommended to perform solubility tests in the exact solvent systems and conditions that will be employed.

References

Spectral Characteristics of Acid Red 289 in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of Acid Red 289, a synthetic xanthene and azo dye, in an aqueous environment. This document compiles available data on its absorption and fluorescence characteristics, outlines standardized experimental protocols for their measurement, and presents a visual workflow for spectroscopic analysis.

Core Spectral Data

The following table summarizes the key spectral parameters for Acid Red 289 dissolved in water. These values are critical for applications in dyeing, printing, and biological staining.

| Parameter | Value | Experimental Conditions |

| Maximum Absorption Wavelength (λmax) | 525 - 529 nm[1] | Aqueous Solution |

| Molar Absorption Coefficient (ε) | Data not available in reviewed literature | - |

| Fluorescence Emission Range | ~500 - 700 nm[1] | Aqueous Solution, Excitation at 254 nm |

| Fluorescence Quantum Yield (ΦF) | Data not available in reviewed literature | - |

| Fluorescence Lifetime (τF) | Data not available in reviewed literature | - |

Experimental Protocols

The following are detailed methodologies for the characterization of the spectral properties of Acid Red 289 in an aqueous solution.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) and the molar absorption coefficient (ε) of Acid Red 289.

a. Materials and Equipment:

-

Acid Red 289 powder

-

Deionized water (or a specific buffer solution if pH control is required)

-

Volumetric flasks and pipettes

-

A calibrated dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

b. Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of Acid Red 289 powder and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 300 - 800 nm).

-

Blank Measurement: Fill a quartz cuvette with deionized water (or the corresponding solvent/buffer) and place it in both the sample and reference holders to record a baseline.

-

Sample Measurement: Rinse a cuvette with one of the working solutions of Acid Red 289, then fill it and place it in the sample holder.

-

Data Acquisition: Record the absorption spectrum. The wavelength at which the highest absorbance is observed is the λmax.

-

Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm), the molar absorption coefficient (ε) can be calculated. This should be done for several concentrations to ensure linearity and the average value reported.

Fluorescence Spectroscopy

This protocol describes the steps to measure the fluorescence emission spectrum, quantum yield (ΦF), and lifetime (τF) of Acid Red 289.

a. Materials and Equipment:

-

Acid Red 289 solutions of known absorbance (prepared as in the UV-Vis protocol)

-

A calibrated spectrofluorometer with a temperature-controlled sample holder

-

Quartz fluorescence cuvettes (four-sided polished)

-

A suitable fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol)

b. Procedure for Emission Spectrum:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Sample Measurement: Place the cuvette containing a dilute solution of Acid Red 289 (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) into the sample holder.

-

Data Acquisition: Scan the emission wavelengths over a range that is expected to contain the fluorescence signal (e.g., 530 - 800 nm). The peak of this spectrum is the maximum emission wavelength (λem).

c. Procedure for Quantum Yield (Relative Method):

-

Standard Selection: Choose a fluorescence standard that absorbs at a similar wavelength to Acid Red 289 and has a well-documented quantum yield.

-

Absorbance Matching: Prepare a solution of the standard and a solution of Acid Red 289 with the same absorbance at the same excitation wavelength.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

d. Procedure for Fluorescence Lifetime:

-

Instrumentation: This measurement requires a specialized time-resolved spectrofluorometer capable of time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.

-

Data Acquisition: Excite the sample with a pulsed light source at the λmax and measure the decay of the fluorescence intensity over time.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τF).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a dye such as Acid Red 289 in an aqueous solution.

Caption: Experimental workflow for spectral analysis.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Acid Red 289

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of Acid Red 289, a xanthene dye widely utilized in the textile and printing industries. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectral information and standardized experimental procedures.

Core Spectral Properties of Acid Red 289

Acid Red 289 exhibits strong absorption of light in the visible region of the electromagnetic spectrum, which is responsible for its vibrant red color. The absorption is attributed to π→π* electronic transitions within its conjugated xanthene core structure.[1]

The key quantitative parameter of its UV-Vis absorption spectrum is the wavelength of maximum absorbance (λmax). In an aqueous solution, the λmax of Acid Red 289 is consistently reported in the range of 525 to 529 nanometers.[1][2][3] Several sources specify the λmax at 527 nm in water.[2]

The intensity of this absorption is quantified by the molar absorptivity (ε) or the specific absorbance (E1%1cm). A high molar absorptivity indicates a strong light absorption capacity, a critical property for its application as a dye.[1] For Acid Red 289 in water, the absorbance (E1%1cm) at the λmax is specified to be a minimum of 1000.[2][3]

Quantitative Spectral Data

The following table summarizes the key UV-Vis absorption data for Acid Red 289 in an aqueous solution.

| Parameter | Value | Solvent | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 525 - 529 nm | Water | [1][2][3] |

| Maximum Absorption Wavelength (λmax) | 527 nm | Water | [2] |

| Absorbance (E1%1cm) at λmax | min. 1000 | Water | [2][3] |

Experimental Protocol for UV-Vis Spectroscopy of Acid Red 289

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of Acid Red 289.

1. Materials and Reagents:

-

Acid Red 289 (powder)

-

Deionized water (or other appropriate solvent)

-

Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Pipettes (graduated or micropipettes)

-

Quartz or glass cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of Acid Red 289 powder.

-

Dissolve the powder in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).[4] Ensure the dye is fully dissolved. The solution should be protected from light to prevent photodegradation.[4]

3. Preparation of Working Solutions (Serial Dilutions):

-

Perform serial dilutions of the stock solution with deionized water to prepare a series of working solutions with decreasing concentrations.[5][6] This is crucial for constructing a calibration curve if quantitative analysis is the goal.

4. Spectrophotometer Setup and Blank Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time (typically 15-20 minutes).[4]

-

Set the wavelength range for the scan, for instance, from 200 to 800 nm, to capture the entire UV-Vis spectrum.[4]

-

Fill a clean cuvette approximately three-quarters full with the solvent (deionized water) to be used as a blank.[7]

-

Wipe the transparent sides of the cuvette with a lint-free cloth to remove any smudges or fingerprints.[7]

-

Place the cuvette in the spectrophotometer and record the baseline (blank) spectrum. The instrument will subtract this baseline from the subsequent sample measurements.[8]

5. Sample Measurement:

-

Rinse the cuvette with a small amount of the first working solution and then fill it about three-quarters full.[7]

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Save the data and note the wavelength of maximum absorbance (λmax).[7]

-

Repeat the measurement for all prepared working solutions, starting from the least concentrated to the most concentrated.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption spectrum of Acid Red 289.

Caption: Workflow for UV-Vis analysis of Acid Red 289.

References

- 1. Acid Red 289 | 12220-28-9 | Benchchem [benchchem.com]

- 2. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]

- 3. Acid Red 289 | 12220-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 5. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 6. science.valenciacollege.edu [science.valenciacollege.edu]

- 7. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Fluorescence Properties of Acid Red 289

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 289, a synthetic dye belonging to the xanthene and azo classes, demonstrates notable fluorescent properties making it a candidate for various applications in research and development, including cellular imaging and as a fluorescent tracer. This technical guide provides a comprehensive overview of the fluorescence emission spectrum of Acid Red 289, detailing its photophysical characteristics, experimental protocols for its analysis, and its potential applications. While specific quantitative data for Acid Red 289 is limited in publicly available literature, this guide also draws upon the well-characterized properties of structurally related xanthene and rhodamine dyes to provide a holistic understanding of its expected behavior.

Introduction to Acid Red 289

Acid Red 289 (CAS RN: 12220-28-9) is a water-soluble dye with a molecular formula of C₃₅H₂₉N₂NaO₇S₂ and a molecular weight of approximately 676.74 g/mol .[1][2] Its structure, which incorporates a xanthene core, is responsible for its strong absorption of light in the visible spectrum and its fluorescent properties.[3] The presence of sulfonic acid groups enhances its water solubility, making it suitable for use in aqueous environments and biological systems.[3] Historically, Acid Red 289 has been utilized in the textile industry and for coloring various commercial products.[4][5] Its fluorescent nature, however, opens up possibilities for more advanced scientific applications.

Photophysical Properties

The interaction of Acid Red 289 with light is governed by its electronic structure. The extended π-electron system of the xanthene core leads to strong absorption in the visible region, and subsequent emission of light at a longer wavelength, a phenomenon known as fluorescence.[3]

Absorption and Emission Spectra

The absorption spectrum of Acid Red 289 in water shows a maximum absorption (λmax) in the range of 525-529 nm.[3][6] This corresponds to the green region of the visible spectrum, resulting in the dye's characteristic red appearance.

While a precise emission maximum for Acid Red 289 is not extensively reported, a study on fluorescent inks containing this dye observed a broad fluorescence emission spectrum in the range of 500 nm to 700 nm upon excitation with UV light at 254 nm.[3] Generally, for xanthene dyes, the emission peak is expected to be Stokes-shifted to a longer wavelength relative to the absorption peak.

Quantum Yield and Fluorescence Lifetime

The fluorescence lifetime of rhodamine dyes typically falls within the nanosecond range. For example, the lifetime of Rhodamine B in water is reported to be around 1.68 ns.[6] It is plausible that the fluorescence lifetime of Acid Red 289 is of a similar order of magnitude.

Table 1: Summary of Photophysical Data for Acid Red 289 and Related Dyes

| Property | Acid Red 289 | Related Dyes (for context) |

| Absorption Maximum (λmax) | 525-529 nm (in water)[3][6] | Rhodamine B: ~562 nm (in water)[6] |

| Emission Maximum (λem) | Broadly 500-700 nm (in inks, UV excitation)[3] | Rhodamine B: ~583 nm (in water)[6] |

| Fluorescence Quantum Yield (Φf) | Data not available | Fluorescein: 0.85 (in 0.1 N NaOH) |

| Fluorescence Lifetime (τf) | Data not available | Rhodamine B: 1.68 ns (in water)[6] |

Solvent Effects (Solvatochromism)

The fluorescence properties of dyes like Acid Red 289 can be influenced by the polarity of their solvent environment, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states of the dye molecule, leading to shifts in the absorption and emission spectra. While specific solvatochromic data for Acid Red 289 is not available, studies on other xanthene and rhodamine dyes have shown that increasing solvent polarity can lead to either a blue shift (hypsochromic shift) or a red shift (bathochromic shift) in the emission spectrum, depending on the specific dye structure. Researchers should be aware that the fluorescence of Acid Red 289 may exhibit different characteristics in various solvents and biological microenvironments.

Experimental Protocols

Measurement of Fluorescence Emission Spectrum

The following is a general protocol for measuring the fluorescence emission spectrum of a water-soluble dye like Acid Red 289 using a spectrofluorometer.

Materials:

-

Acid Red 289

-

High-purity water (or other desired solvent)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of Acid Red 289 in the desired solvent (e.g., 1 mg/mL in water).

-

Prepare a series of dilutions from the stock solution. For fluorescence measurements, it is crucial to work with dilute solutions (absorbance at the excitation wavelength typically < 0.1) to avoid inner filter effects.

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.

-

Set the excitation wavelength. This should ideally be at or near the absorption maximum of the dye (e.g., 525 nm).

-

Set the emission wavelength range to be scanned (e.g., 540 nm to 750 nm).

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity.

-

Measure the fluorescence of a blank sample containing only the solvent to obtain a background spectrum.

-

Measure the fluorescence of the Acid Red 289 solutions, starting with the most dilute.

-

Subtract the blank spectrum from the sample spectra to obtain the corrected fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λem).

Potential Applications in Research and Drug Development

The fluorescent properties of Acid Red 289 suggest its utility in several research and development areas.

Cellular Imaging

As a fluorescent dye, Acid Red 289 has the potential to be used as a stain in fluorescence microscopy to visualize cellular components.[3] Its water solubility makes it compatible with live-cell imaging. The specific cellular structures it may label would depend on its chemical properties and how it interacts with different biomolecules.

Fluorescent Tracer

In drug development and related fields, fluorescent tracers are used to track the movement and distribution of molecules. The fluorescence of Acid Red 289 could potentially be used for such purposes, either by directly tracking the dye or by conjugating it to a molecule of interest.

Conclusion

Acid Red 289 is a fluorescent dye with promising characteristics for research applications. While a complete photophysical dataset for this specific dye is not yet available in the public domain, its classification as a xanthene dye allows for informed predictions of its behavior. Its water solubility and strong absorption in the visible spectrum make it a candidate for applications such as cellular imaging and fluorescent tracing. Further research is warranted to fully characterize its fluorescence emission spectrum, quantum yield, and lifetime to unlock its full potential in scientific research and drug development. Researchers are encouraged to perform detailed photophysical characterizations in their specific experimental systems to obtain the most accurate and relevant data.

References

- 1. researchgate.net [researchgate.net]

- 2. labs.pbrc.edu [labs.pbrc.edu]

- 3. Acid Red 289 | 12220-28-9 | Benchchem [benchchem.com]

- 4. Investigation of Solvatochromic Effect in Fluorescence Dye Solutions | Burapha Science Journal [scijournal.buu.ac.th]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

An In-depth Technical Guide to the Photophysical Characterization of Acid Red 289

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acid Red 289

Acid Red 289, with the chemical formula C₃₅H₂₉N₂NaO₇S₂, belongs to the xanthene class of dyes.[3] Its molecular structure features a xanthene core, which is responsible for its strong light absorption in the visible spectrum and its fluorescent properties.[4] The presence of an azo group also contributes to its intense coloration.[1][4] The dye is water-soluble and exhibits good lightfastness, making it a versatile tool in various scientific applications.[1][5] The maximum absorption wavelength (λmax) of Acid Red 289 in water is reported to be in the range of 525-529 nm.[4][6]

Quantitative Photophysical Data

A thorough literature search did not yield specific experimental values for the fluorescence quantum yield and lifetime of Acid Red 289. To facilitate future research and provide a reference for expected ranges, the following table summarizes these properties for closely related and commonly used rhodamine dyes.

| Dye | Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_f) [ns] |

| Rhodamine B | Water | - | 1.44 (at 10⁻⁴ M) - 0.65 (at 10⁻² M)[7] |

| Rhodamine B | Ethanol | - | 2.72 ± 0.06[7] |

| Rhodamine B | Methanol | - | 2.41 ± 0.07[7] |

| Rhodamine 6G | Ethanol | 0.95 | - |

| Rhodamine 101 | Ethanol | 0.96[8] | - |

| Rhodamine 110 | Methanol | - | 4.2 ± 0.2[9] |

Experimental Protocols for Photophysical Characterization

The determination of fluorescence quantum yield and lifetime are critical for understanding the behavior of a fluorophore like Acid Red 289 in various environments. These parameters are essential for applications in quantitative fluorescence microscopy, sensing, and drug delivery.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10] Two primary methods are employed for its measurement: the absolute method and the relative method.

3.1.1. Absolute Method using an Integrating Sphere

This method directly measures the total number of emitted photons.

-

Sample Preparation: Prepare a dilute solution of Acid Red 289 in the desired solvent to minimize reabsorption effects. The absorbance at the excitation wavelength should typically be less than 0.1.

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.

-

Measurement:

-

Place the cuvette containing the solvent (blank) inside the integrating sphere and measure the spectrum of the excitation light.

-

Replace the blank with the Acid Red 289 solution and measure the spectrum of the scattered and emitted light.

-

The quantum yield is calculated by comparing the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light.

-

3.1.2. Relative Method using a Standard

This method compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[10]

-

Standard Selection: Choose a standard with an absorption and emission profile that overlaps with Acid Red 289. Rhodamine 6G or Rhodamine 101 are suitable choices.

-

Sample Preparation: Prepare solutions of both the standard and Acid Red 289 with similar absorbances at the excitation wavelength.

-

Measurement:

-

Measure the absorption spectra of both the standard and the sample using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of both solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used.

-

The quantum yield of the sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

where:

-

Φ_st is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Determination of Fluorescence Lifetime

The fluorescence lifetime (τ_f) is the average time a molecule remains in its excited state before returning to the ground state. It is a crucial parameter for understanding the local environment of the fluorophore.

3.2.1. Time-Correlated Single-Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

-

Instrumentation: A pulsed light source (e.g., a picosecond laser), a high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and TCSPC electronics are required.

-

Measurement:

-

The sample is excited with a short pulse of light.

-

The arrival times of the emitted single photons are recorded relative to the excitation pulse.

-

A histogram of these arrival times is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

-

3.2.2. Frequency-Domain Fluorometry

This method measures the phase shift and demodulation of the fluorescence emission relative to a sinusoidally modulated excitation light.

-

Instrumentation: A modulated light source, a detector, and phase-sensitive electronics are needed.

-

Measurement:

-

The sample is excited with light whose intensity is modulated at a high frequency.

-

The emitted fluorescence will also be modulated at the same frequency but will be delayed in phase and have a reduced modulation depth.

-

The fluorescence lifetime can be calculated from the measured phase shift and demodulation.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the photophysical characterization of a fluorescent dye like Acid Red 289.

Caption: Generalized workflow for photophysical characterization.

Signaling Pathways and Logical Relationships

In the context of drug development and cellular research, fluorescent probes like Acid Red 289 can be utilized to study various biological processes. For instance, changes in the fluorescence properties of a dye upon binding to a target molecule can be used to develop biosensors. The following diagram illustrates a conceptual signaling pathway for a generic fluorescent biosensor.

Caption: Conceptual signaling pathway for a fluorescent biosensor.

Conclusion

While the specific quantum yield and fluorescence lifetime of Acid Red 289 remain to be experimentally determined, this guide provides the necessary framework for researchers to undertake such characterization. The protocols for both absolute and relative quantum yield measurements, along with time-resolved fluorescence techniques, are well-established and can be readily applied to this dye. A comprehensive understanding of these photophysical parameters will undoubtedly enhance the utility of Acid Red 289 in quantitative biological imaging and other advanced research applications. It is recommended that future studies focus on systematically measuring these properties in a range of solvents and biological environments to build a comprehensive photophysical profile for this versatile dye.

References

- 1. CAS 12220-28-9: Acid Red 289 | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Acid Red 289 | 12220-28-9 | Benchchem [benchchem.com]

- 5. specialchem.com [specialchem.com]

- 6. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]

- 7. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of fluorescence lifetime data for single rhodamine molecules in flowing sample streams (Journal Article) | OSTI.GOV [osti.gov]

- 10. jascoinc.com [jascoinc.com]

The Photostability and Photobleaching of Acid Red 289: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Red 289 is a synthetic dye belonging to the xanthene and azo classes of colorants. While it finds application in various industries, its photostability—the ability to resist degradation upon exposure to light—is a critical parameter for its use in light-exposed environments. This technical guide provides a comprehensive overview of the known characteristics of Acid Red 289's interaction with light, focusing on the mechanisms of photobleaching. Due to a lack of specific published quantitative data on Acid Red 289, this document also presents generalized experimental protocols and potential degradation pathways based on the behavior of analogous azo and xanthene dyes. This guide serves as a foundational resource for researchers investigating the photophysical properties of Acid Red 289 and for professionals in fields where its stability is a key consideration.

Introduction to Acid Red 289

Acid Red 289 is a water-soluble anionic dye characterized by the presence of both a xanthene core structure and an azo bond (-N=N-).[1] This combination of chromophores is responsible for its vibrant red color. The dye's applications span from traditional textile dyeing to more advanced uses in imaging and potentially as a photosensitizer in research contexts. The azo bond, in particular, is often susceptible to photochemical reactions, making the study of its photostability and photobleaching mechanisms essential for its application and for assessing its environmental fate.

Spectroscopic Properties

The interaction of Acid Red 289 with light begins with the absorption of photons. The maximum absorption wavelength (λmax) for Acid Red 289 in water is reported to be in the range of 525-529 nm. Upon excitation, for instance with UV light at 254 nm, it can exhibit fluorescence in the 500 nm to 700 nm range. Understanding these fundamental spectroscopic properties is the first step in investigating its photobleaching behavior.

Mechanisms of Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore or dye molecule upon light exposure. For a molecule like Acid Red 289, which contains both xanthene and azo functionalities, several degradation pathways can be anticipated.

Direct Photolysis

Direct photolysis occurs when the dye molecule itself absorbs a photon, leading to an excited state that is reactive. For azo dyes, the primary target for photodegradation is the azo bond. Upon absorption of UV or visible light, this bond can undergo cleavage, leading to the breakdown of the chromophore and a loss of color. This process can be influenced by environmental factors such as pH.

Indirect Photodegradation (Photosensitization)

In complex systems, other molecules, known as photosensitizers, can absorb light and transfer the energy to the dye molecule or generate reactive oxygen species (ROS) that then attack the dye. Common photosensitizers include semiconductor materials like titanium dioxide (TiO₂). When irradiated, these materials produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻), which are potent oxidizing agents capable of degrading dye molecules.

The general mechanism for photosensitized oxidation is depicted below:

Caption: Photosensitized degradation pathway of a dye.

Quantitative Data on Photostability

A thorough review of scientific literature reveals a significant lack of specific quantitative data on the photostability of Acid Red 289. Key metrics such as the quantum yield of photobleaching and photodegradation rate constants under defined experimental conditions have not been reported. The following table summarizes the types of data that are typically collected in such studies, with the entries for Acid Red 289 left as "Not Available" to highlight this data gap.

| Parameter | Value for Acid Red 289 | Typical Conditions for Measurement |

| Photobleaching Quantum Yield (Φ) | Not Available | Monochromatic light source, known actinometer, specific solvent |

| Photodegradation Rate Constant (k) | Not Available | Defined light source and intensity, initial dye concentration, pH, temperature |

| Half-life (t½) under specific irradiation | Not Available | Specific light source (e.g., Xenon lamp), irradiance (W/m²), sample matrix |

The absence of this data underscores the need for further research to characterize the photophysical properties of Acid Red 289.

Proposed Experimental Protocols for Studying Photostability

To address the current knowledge gap, the following experimental protocols are proposed for a comprehensive investigation of the photostability and photobleaching of Acid Red 289.

Sample Preparation

-

Solvent Selection: Prepare stock solutions of Acid Red 289 in ultrapure water and other relevant solvents (e.g., ethanol, buffered solutions at various pH values).

-

Concentration: Use a concentration that gives an initial absorbance in the optimal range for spectrophotometric measurements (typically 0.1 to 1.0 AU) at the λmax of 525-529 nm.

Photodegradation Experiment Setup

-

Light Source: A well-characterized light source is crucial. Options include:

-

A solar simulator (Xenon arc lamp with filters) to mimic natural sunlight.

-

Monochromatic light from a laser or a lamp with a monochromator to determine the action spectrum of photobleaching.

-

UV lamps to investigate degradation under high-energy irradiation.

-

-

Reaction Vessel: Use quartz cuvettes to ensure transmission of UV and visible light. The temperature of the sample should be controlled using a thermostatted cuvette holder.

-

Monitoring: The degradation process should be monitored by recording the UV-Vis absorption spectrum at regular time intervals. A decrease in the absorbance at λmax indicates the degradation of the chromophore.

The following diagram illustrates a typical experimental workflow for a photostability study.

Caption: Workflow for a photostability experiment.

Kinetic Analysis

The rate of photobleaching can often be modeled using kinetic equations. For many dye degradation studies, a pseudo-first-order kinetic model is applicable:

ln(A₀/Aₜ) = k * t

Where:

-

A₀ is the initial absorbance at λmax.

-

Aₜ is the absorbance at time t.

-

k is the pseudo-first-order rate constant.

A plot of ln(A₀/Aₜ) versus time should yield a straight line with a slope equal to k.

Conclusion and Future Directions

While Acid Red 289 is a commercially available dye, there is a notable lack of detailed, publicly available scientific data on its photostability and photobleaching mechanisms. This technical guide has outlined the probable pathways of its photodegradation based on its chemical structure and has provided a framework of experimental protocols for its systematic study. Future research should focus on determining the quantum yield of photobleaching, the photodegradation rate constants under various conditions, and identifying the degradation products. Such studies are crucial for a comprehensive understanding of the dye's properties and for ensuring its safe and effective use in all relevant applications.

References

Acid Red 289: A Technical Guide to a Dual-Nature Dye for Research Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 289, identified by its Colour Index number C.I. 45110, is a synthetic dye possessing a unique molecular architecture that classifies it as both a xanthene and an azo dye. This dual nature imparts a combination of properties, including the characteristic brightness of xanthene dyes and the strong chromophoric potential of azo compounds.[1] This technical guide provides a comprehensive overview of Acid Red 289, detailing its chemical and physical properties, and exploring its applications in biological research. While specific, detailed experimental protocols for Acid Red 289 are not widely published, this paper outlines a generalized methodology for its use as a biological stain based on established protocols for similar acid dyes. Furthermore, this guide discusses the broader context of xanthene and azo dyes in biomedical research and drug development, providing a foundation for further investigation and application of Acid Red 289.

Introduction

Acid Red 289 is a water-soluble dye that presents as a dark red to brown powder.[2] Its molecular structure incorporates both the xanthene core, known for conferring fluorescence and vibrant coloration, and the azo group (-N=N-), a powerful chromophore that defines the largest class of synthetic colorants.[1][3] This unique combination of functional groups results in a dye with strong light absorption and a brilliant red hue, making it suitable for a variety of applications, including textile dyeing, cosmetics, and as a biological stain.[2] For researchers, Acid Red 289 serves as a valuable tool for visualizing cellular structures and as a model compound for studying dye-biomolecule interactions.[2]

Chemical and Physical Properties

A summary of the key quantitative data for Acid Red 289 is presented in Table 1. This information is crucial for the preparation of solutions and for understanding the dye's behavior in various experimental conditions.

Table 1: Quantitative Data for Acid Red 289

| Property | Value | Reference(s) |

| CAS Number | 12220-28-9 | [4][5] |

| Colour Index | C.I. 45110 | [6][7] |

| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [4][5] |

| Molecular Weight | 676.73 g/mol | [4][5] |

| Appearance | Dark red to brown powder | [2] |

| λmax (in water) | 525 - 529 nm | [1] |

| Solubility (in water) | Soluble | [2] |

| Lightfastness | 4-5 (on a scale of 1-8) | [1] |

| pH Stability | Stable in a wide pH range | [8] |

The Dual Nature of Acid Red 289: A Xanthene and Azo Dye

The distinct properties of Acid Red 289 arise from the presence of both xanthene and azo functional groups within its molecular structure. This dual classification is central to its utility and behavior.

-

Xanthene Core: The xanthene moiety is a three-ringed heterocyclic structure that is the basis for many brightly colored and fluorescent dyes, such as fluorescein (B123965) and rhodamine. This component of Acid Red 289 is responsible for its brilliant red color and potential for fluorescence, a property that is highly valuable in biological imaging.[1]

-

Azo Group: The azo group, consisting of two nitrogen atoms double-bonded to each other and connected to aromatic rings, is a potent chromophore. Azo dyes are the most diverse class of colorants and are known for their intense colors and good stability.[3] The presence of the azo linkage in Acid Red 289 significantly contributes to its strong coloring power.[1]

The synergistic effect of these two functional groups gives Acid Red 289 a unique profile, combining the vibrant hue of a xanthene dye with the robust tinctorial strength of an azo dye.[1]

Applications in Research

While primarily used in the textile and cosmetics industries, Acid Red 289 holds potential for various research applications, particularly in the life sciences.

Biological Staining

Acid Red 289 is utilized as a vital stain for biological specimens, aiding in the visualization of cellular structures under a microscope.[2] Its anionic nature allows it to bind to cationic components within cells and tissues, such as proteins in the cytoplasm and extracellular matrix. This property is common to acid dyes and is the basis for many histological staining techniques.

Model Compound for Dye-Biomolecule Interactions

In chemical and biochemical research, Acid Red 289 can be employed as a model compound to study the interactions between dyes and biological macromolecules. Understanding these interactions is fundamental for the development of new probes, sensors, and therapeutic agents.

Experimental Protocols

Detailed and validated experimental protocols for Acid Red 289 are scarce in publicly available literature. However, based on the general principles of histological staining with acid dyes, a generalized protocol can be proposed. It is crucial for researchers to optimize these parameters for their specific applications and sample types.

Generalized Protocol for Histological Staining

This protocol provides a starting point for the use of Acid Red 289 in staining paraffin-embedded tissue sections.

Materials:

-

Acid Red 289 powder

-

Distilled water

-

Acetic acid (glacial)

-

Deparaffinized and rehydrated tissue sections on slides

-

Standard histology reagents (e.g., xylene, ethanol (B145695) series, hematoxylin (B73222) for counterstaining)

Procedure:

-

Preparation of Staining Solution:

-

Prepare a stock solution of 1% (w/v) Acid Red 289 in distilled water.

-

For the working solution, dilute the stock solution to a concentration range of 0.1% to 0.5% (w/v) in distilled water.

-

Adjust the pH of the working solution to between 2.5 and 3.5 using glacial acetic acid. The acidic pH is critical for protonating tissue proteins, which enhances their affinity for the anionic dye.

-

-

Staining:

-

Immerse the rehydrated tissue sections in the Acid Red 289 working solution.

-

Incubation time can range from 5 to 15 minutes at room temperature. This will require optimization based on tissue type and desired staining intensity.

-

-

Differentiation (Optional):

-

Briefly rinse the slides in a 0.5% acetic acid solution to remove excess stain and improve contrast.

-

-

Washing:

-

Rinse the slides thoroughly in distilled water.

-

-

Counterstaining (Optional):

-

If a nuclear counterstain is desired, immerse the slides in a hematoxylin solution according to standard protocols.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clear the sections in xylene or a xylene substitute.

-

Mount the coverslip with a compatible mounting medium.

-

Relevance to Drug Development

While there is no direct evidence of Acid Red 289 being used in drug development, the broader classes of xanthene and azo dyes have shown significant potential in this field.

-

Xanthene Derivatives: The xanthene scaffold is present in various biologically active molecules. Modified xanthenes are being investigated for their applications in photodynamic therapy (PDT), where they can act as photosensitizers to generate reactive oxygen species and induce cancer cell death.[9] They are also being developed as fluorescent probes for bioimaging and diagnostics.[10] For instance, certain xanthene derivatives have been shown to regulate glucose homeostasis by activating AMPK, suggesting their potential as drugs for type 2 diabetes.

-

Azo Compounds: Azo compounds have a long history in medicine, with some demonstrating antibacterial, antifungal, and anti-HIV properties.[3] The azo linkage can be designed to be cleaved by specific enzymes, such as azoreductases found in the gut microbiome, making azo compounds attractive for targeted drug delivery to the colon.

The study of Acid Red 289 can provide insights into the fundamental properties of these important classes of compounds, potentially inspiring the design of new therapeutic and diagnostic agents.

Conclusion

Acid Red 289 is a versatile dye with a unique chemical identity that combines the structural features of both xanthene and azo dyes. This imparts favorable properties for its use in research, particularly as a biological stain. While the lack of specific, published experimental protocols necessitates independent optimization by researchers, the general principles outlined in this guide provide a solid foundation for its application. The broader significance of the xanthene and azo moieties in drug discovery and biomedical research underscores the value of understanding and exploring compounds like Acid Red 289. Further investigation into its photophysical properties and its interactions with biological systems may unlock new applications for this vibrant and structurally interesting molecule.

References

- 1. Acid Red 289 | 12220-28-9 | Benchchem [benchchem.com]

- 2. THQ–Xanthene: An Emerging Strategy to Create Next‐Generation NIR‐I/II Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. zienjournals.com [zienjournals.com]

- 5. scbt.com [scbt.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. GSRS [precision.fda.gov]

- 8. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Xanthene-Based Dyes for Photoacoustic Imaging and their Use as Analyte-Responsive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Data and Safety of Acid Red 289

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the toxicological data and safety of Acid Red 289 (CAS No. 12220-28-9). Extensive searches have revealed a significant lack of specific toxicological studies on this particular substance. Therefore, this guide also provides context based on the known toxicological profiles of its chemical classes, namely azo dyes and xanthene dyes, to infer potential hazards.

Introduction to Acid Red 289

Acid Red 289 is a synthetic dye belonging to both the xanthene and azo dye classes.[1][2] It is a water-soluble compound used in various industrial applications, including textiles and as a coloring agent in some consumer products.[3] Its chemical structure raises potential health and environmental concerns, primarily due to the possible formation of aromatic amines upon degradation, a characteristic of many azo dyes.[3]

Available Toxicological Data

A thorough review of publicly accessible scientific literature and safety data sheets (SDS) indicates a significant lack of specific toxicological data for Acid Red 289. The available SDS for Acid Red 289 consistently states that there is "No information available" for key toxicological endpoints.[4]

Table 1: Summary of Available Toxicological Information for Acid Red 289

| Toxicological Endpoint | Finding | Citation |

| Acute Toxicity | No information available | [4] |

| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin | [5] |

| Serious Eye Damage/Irritation | Shall not be classified as seriously damaging to the eye or eye irritant | [5] |

| Respiratory or Skin Sensitisation | Shall not be classified as a respiratory or skin sensitiser | [5] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic | [5] |

| Carcinogenicity | No information available | [4] |

| Reproductive Toxicity | No information available | [4] |

| Specific Target Organ Toxicity (Single Exposure) | No information available | [4] |

| Specific Target Organ Toxicity (Repeated Exposure) | No information available | [4] |

| Aspiration Hazard | Shall not be classified as presenting an aspiration hazard | [5] |

| Aquatic Toxicity | This product is not classified as having acute aquatic toxicity according to the GHS. However, this does not exclude the possibility that large or frequent spills can have a harmful or damaging effect on the environment. | [5] |

Inferred Toxicological Profile from Chemical Class

Given the absence of specific data for Acid Red 289, it is crucial to consider the known toxicological properties of azo and xanthene dyes.

Azo Dyes and the Formation of Aromatic Amines

Azo dyes are characterized by the presence of one or more azo bonds (-N=N-). A primary toxicological concern with this class of compounds is their potential to undergo reductive cleavage of the azo linkage to form aromatic amines.[6][7] This biotransformation can be mediated by intestinal microbiota.[6][8] Some aromatic amines are known or suspected human carcinogens.[7][9]

The general pathway for the reductive cleavage of an azo dye is illustrated below.

Caption: Reductive cleavage of an azo dye to form aromatic amines.

Without experimental data on Acid Red 289, the specific aromatic amines that may be formed upon its degradation are unknown. Toxicological assessment of these potential metabolites would be necessary to fully characterize the risk.

Xanthene Dyes and Potential for Enzyme Inhibition

Acid Red 289 also possesses a xanthene core structure. Some studies on other xanthene dyes, particularly halogenated ones, have demonstrated the potential to inhibit human drug-metabolizing enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[10][11][12] This inhibition can occur in a noncompetitive manner and may be mediated by the generation of reactive oxygen species upon light irradiation.[10][11] It is important to note that one study found that the acidic xanthene food dye "acid red" (not otherwise specified) did not show the same inhibitory effects as basic xanthene dyes.[11] The relevance of these findings to Acid Red 289, which is an acidic dye, is undetermined without specific studies.

The proposed mechanism of enzyme inhibition by certain xanthene dyes is depicted in the following diagram.

Caption: Proposed mechanism of enzyme inhibition by some xanthene dyes.

Experimental Protocols for Toxicological Assessment

Due to the lack of specific studies on Acid Red 289, no experimental protocols for this compound can be provided. However, standard methodologies for assessing the toxicological endpoints of concern for an azo/xanthene dye would include:

Genotoxicity Assays

A standard battery of in vitro and in vivo genotoxicity tests is typically required to assess mutagenic and clastogenic potential.[13]

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. A modified protocol including flavin mononucleotide may be beneficial for azo dyes.

-

In Vitro Mammalian Cell Micronucleus Test: To detect chromosomal damage.

-

In Vivo Mammalian Erythrocyte Micronucleus Test: To assess chromosomal damage in a whole animal system.

The following workflow illustrates a general approach to genotoxicity testing.

Caption: A typical workflow for genotoxicity assessment.

Carcinogenicity Studies

Long-term rodent bioassays would be necessary to evaluate the carcinogenic potential of Acid Red 289. These studies are typically conducted if there are concerns from genotoxicity data or structural alerts.

Studies on Aromatic Amine Formation

To address the concern of azo bond cleavage, studies using anaerobic incubation with human fecal microflora followed by analytical detection (e.g., HPLC, GC-MS) of potential aromatic amine metabolites would be required.

Conclusion and Recommendations

The currently available public data is insufficient to perform a comprehensive toxicological assessment of Acid Red 289. While the substance is not classified as hazardous according to some safety data sheets, the absence of data for critical endpoints such as carcinogenicity and reproductive toxicity represents a significant data gap.

Based on its chemical structure as an azo and xanthene dye, there are theoretical concerns regarding the potential for formation of carcinogenic aromatic amines and inhibition of drug-metabolizing enzymes.

For researchers, scientists, and drug development professionals, it is recommended that:

-

Any use of Acid Red 289 should be accompanied by a thorough risk assessment that acknowledges the existing data gaps.

-

If exposure to Acid Red 289 is anticipated, particularly through routes that would involve contact with metabolically active systems (e.g., ingestion, prolonged skin contact), further toxicological testing should be considered to address the potential risks outlined in this guide.

-

Priority should be given to studies investigating the metabolic fate of Acid Red 289, specifically the potential for reductive cleavage to aromatic amines, and in vitro genotoxicity screening.

References

- 1. Acid Red 289 | 12220-28-9 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. CAS 12220-28-9: Acid Red 289 | CymitQuimica [cymitquimica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. kochcolor.com [kochcolor.com]

- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. textilelearner.net [textilelearner.net]

- 8. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity of Xanthene Food Dyes by Inhibition of Human Drug-Metabolizing Enzymes in a Noncompetitive Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity of xanthene food dyes by inhibition of human drug-metabolizing enzymes in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. criver.com [criver.com]

The Biocompatibility of Acid Red 289 for Live-Cell Imaging: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the biocompatibility of Acid Red 289 for live-cell imaging applications. Acid Red 289, a synthetic dye, has been noted for its potential use in biological staining. However, a thorough review of currently available scientific literature and technical data reveals a significant gap in knowledge regarding its specific use and effects on living cells. This document summarizes the existing information on Acid Red 289 and outlines the necessary experimental investigations required to validate its suitability for live-cell imaging.

Introduction

Live-cell imaging is a powerful tool in biological research and drug development, enabling the real-time observation of cellular processes. The choice of fluorescent probes is critical, with ideal candidates exhibiting high signal-to-noise ratios, photostability, and, most importantly, minimal cytotoxicity. Acid Red 289 is a dye with noted fluorescence properties, sparking interest in its potential application as a live-cell stain. This guide addresses the current understanding of its biocompatibility.

Chemical and Physical Properties of Acid Red 289

Acid Red 289 is a synthetically produced dye. While its primary applications have been in the textile and industrial sectors, some chemical suppliers have indicated its potential for use in biological staining procedures.

Table 1: General Properties of Acid Red 289

| Property | Value |

| CAS Number | 12220-28-9 |

| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ |

| Molecular Weight | 676.73 g/mol |

| Appearance | Red to dark red powder |

| Solubility | Water soluble |

Note: This data is compiled from various chemical supplier databases. Independent verification is recommended.

Biocompatibility and Cytotoxicity: A Knowledge Gap

A comprehensive search of scientific databases and literature reveals a lack of specific studies on the biocompatibility of Acid Red 289 for live-cell imaging. While a safety data sheet for Acid Red 289 indicates that it is not classified as a hazardous substance, this information is insufficient to confirm its suitability for direct application to living cells in a research context.

There is currently no publicly available data on:

-

Cytotoxicity: The concentration-dependent toxic effects of Acid Red 289 on various cell lines.

-

Cell Viability: The impact of the dye on cell proliferation, apoptosis, and necrosis over time.

-

Phototoxicity: The potential for light-induced toxicity upon excitation of the dye during imaging.

-

Mechanism of Cellular Uptake and Localization: How the dye enters living cells and where it accumulates.

-

Interference with Cellular Function: Any potential effects of Acid Red 289 on normal cellular processes and signaling pathways.

Proposed Experimental Workflow for Biocompatibility Assessment

To determine the suitability of Acid Red 289 for live-cell imaging, a series of validation experiments are essential. The following workflow is proposed as a starting point for researchers interested in exploring its potential.

An In-Depth Technical Guide to the Environmental Fate and Degradation of Acid Red 289

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 289, a synthetic azo dye, finds application in various industries, including textiles.[1][2] Like many azo dyes, its release into the environment is a concern due to its potential persistence and the formation of potentially harmful degradation products.[1] This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of Acid Red 289, drawing upon available data and general knowledge of closely related azo dyes.

Physicochemical Properties of Acid Red 289

| Property | Value | Source |

| CAS Number | 12220-28-9 | [1][3][4] |

| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [4] |

| Molecular Weight | 676.73 g/mol | [3] |

| Appearance | Deep red to brown powder/crystal | [1][5] |

| Water Solubility | Soluble | [1][5][6][7] |

| Vapor Pressure | Data not available | |

| Octanol-Water Partition Coefficient (Kow) | Data not available | |

| pH Stability | Stable in a wide pH range (commonly used in pH 1-13) | [6] |

| Lightfastness | 4-5 (on a scale of 1-8, where 8 is the highest) | [6] |

Environmental Fate and Degradation Pathways

The environmental degradation of Acid Red 289, like other azo dyes, can occur through biotic and abiotic pathways. The primary chromophore, the azo bond (-N=N-), is the initial target for many degradation processes.

Biotic Degradation

Microbial activity is a key factor in the breakdown of azo dyes in the environment. The degradation often proceeds through a two-step process involving an initial anaerobic reduction followed by aerobic degradation of the resulting aromatic amines.

Anaerobic Degradation:

Under anaerobic conditions, various microorganisms, including bacteria such as Pseudomonas species, can reductively cleave the azo bond. This process leads to the decolorization of the dye and the formation of aromatic amines. The general mechanism is illustrated below.

Aerobic Degradation:

The aromatic amines produced during anaerobic degradation can be further mineralized by aerobic microorganisms into simpler, less toxic compounds such as carbon dioxide, water, and inorganic salts.

Abiotic Degradation

Photodegradation:

Acid Red 289 can be degraded by light, a process known as photodegradation. This can occur through direct photolysis, where the dye molecule itself absorbs light energy, or through indirect photolysis, involving photosensitizers. The azo bond is susceptible to cleavage upon exposure to UV or visible light. The efficiency of photodegradation can be influenced by factors such as pH, light intensity, and the presence of other substances in the water.

Chemical Oxidation:

Advanced Oxidation Processes (AOPs) are effective in degrading azo dyes. These processes generate highly reactive hydroxyl radicals (•OH) that can attack and break down the dye molecule. Common AOPs include:

-

Fenton's Reagent (Fe²⁺/H₂O₂): This system produces hydroxyl radicals through the reaction between ferrous ions and hydrogen peroxide.

-

Photo-Fenton: The Fenton reaction is enhanced by UV light.

-

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the dye or decompose to form hydroxyl radicals.

-

Photocatalysis (e.g., TiO₂/UV): A semiconductor catalyst like titanium dioxide, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.

Experimental Protocols

Detailed experimental protocols for the degradation of Acid Red 289 are scarce in the published literature. The following sections provide generalized methodologies for key experiments, which can be adapted for studies on Acid Red 289.

Biodegradation Study (Generalized Protocol)

-

Microorganism and Culture Conditions:

-

Select a suitable microbial consortium or a pure strain known for azo dye degradation (e.g., from textile effluent-contaminated sites).

-

Acclimatize the culture to Acid Red 289 by gradually increasing the dye concentration in the growth medium.

-

Maintain the culture in a suitable nutrient broth under optimal temperature and pH conditions.

-

-

Degradation Experiment:

-

Prepare a mineral salt medium containing a specific concentration of Acid Red 289.

-

Inoculate the medium with the acclimatized microbial culture.

-

For anaerobic studies, purge the medium with nitrogen gas and seal the flasks. For aerobic studies, ensure adequate aeration.

-

Incubate the flasks under controlled temperature and agitation.

-

Withdraw samples at regular intervals for analysis.

-

-

Analysis:

-

Centrifuge the samples to separate the biomass.

-

Measure the absorbance of the supernatant at the maximum wavelength of Acid Red 289 (around 525-529 nm) using a UV-Vis spectrophotometer to determine the extent of decolorization.